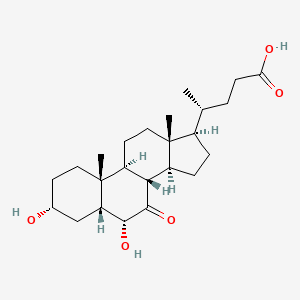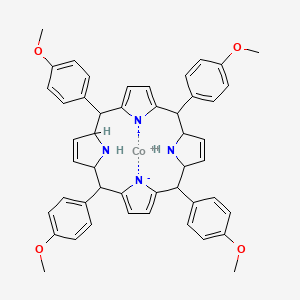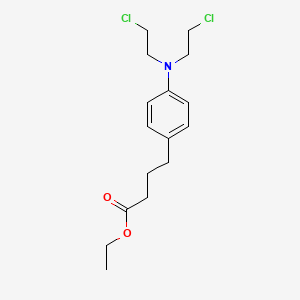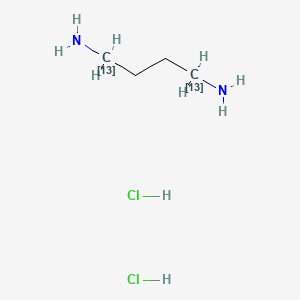
2-Chloro-6-(2-methoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a methoxyphenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methoxyphenyl)pyridine typically involves the reaction of 2-chloropyridine with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-6-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of 2-amino-6-(2-methoxyphenyl)pyridine or 2-thio-6-(2-methoxyphenyl)pyridine.
Oxidation: Formation of 2-chloro-6-(2-formylphenyl)pyridine or 2-chloro-6-(2-carboxyphenyl)pyridine.
Reduction: Formation of 2-chloro-6-(2-hydroxyphenyl)pyridine.
科学研究应用
2-Chloro-6-(2-methoxyphenyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-6-(2-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity to its target, while the chlorine atom can influence its reactivity and stability.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but with a methyl group instead of a methoxyphenyl group.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group, used as a nitrification inhibitor in agriculture.
2-Chloro-6-(2-hydroxyphenyl)pyridine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-Chloro-6-(2-methoxyphenyl)pyridine is unique due to the presence of both a chlorine atom and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC 名称 |
2-chloro-6-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(13)14-10/h2-8H,1H3 |
InChI 键 |
MUVYVAIEIBNABU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)


![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)

![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)

